molecular formula C15H12ClN3O4S3 B2646103 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 921542-34-9

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2646103
CAS No.: 921542-34-9
M. Wt: 429.91
InChI Key: JYNZQJQRDNWNHT-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of chloro, methylsulfonyl, pyridazinyl, phenyl, and thiophene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and thiophene derivatives, such as:

  • Pyridazinone derivatives
  • Thiophene sulfonamides
  • Chloro-substituted phenyl compounds

Uniqueness

What sets 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-8-6-12(17-18-14)10-2-4-11(5-3-10)19-26(22,23)15-9-7-13(16)24-15/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNZQJQRDNWNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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